![molecular formula C23H34N4O3 B2515571 N-[3-(4-metilpiperidin-1-il)propil]-2,4-dioxo-3-pentil-1,2,3,4-tetrahidroquinazolina-7-carboxamida CAS No. 892267-80-0](/img/structure/B2515571.png)

N-[3-(4-metilpiperidin-1-il)propil]-2,4-dioxo-3-pentil-1,2,3,4-tetrahidroquinazolina-7-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

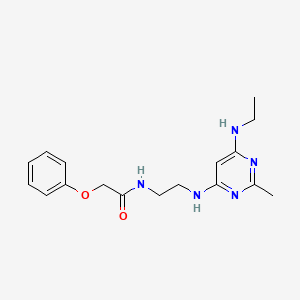

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H34N4O3 and its molecular weight is 414.55. The purity is usually 95%.

BenchChem offers high-quality N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Imatinib, conocido comercialmente como Gleevec, es un agente terapéutico ampliamente utilizado para tratar la leucemia mieloide crónica . Inhibe específicamente la actividad de las tirosina quinasas. Estudios estructurales han revelado que el Imatinib se une a un dominio inactivo de la tirosina quinasa de Abelson a través de enlaces de hidrógeno e interacciones hidrofóbicas . Investigar el potencial de SMR000022790 en el tratamiento de la leucemia podría proporcionar información valiosa.

- SMR000022790 ha sido estudiado por su impacto en el SNC. Los investigadores han explorado sus efectos sobre la función neuronal, los sistemas de neurotransmisores y las posibles aplicaciones terapéuticas para afecciones como la enfermedad de Parkinson y la depresión. Es crucial comprender sus interacciones con los receptores y vías del SNC.

- La estructura única del compuesto lo convierte en un candidato interesante para el desarrollo de medicamentos. Investigar su afinidad de unión a objetivos proteicos específicos podría conducir a nuevos agentes farmacéuticos. Los investigadores han explorado su potencial como principio farmacéutico activo .

- Los investigadores han caracterizado la estructura cristalina de SMR000022790, revelando su conformación extendida y cadenas infinitas unidas por hidrógeno a través de grupos amida, amina y pirimidina . Estudios adicionales en esta área pueden mejorar nuestra comprensión de su comportamiento en diferentes entornos.

- Se han investigado derivados de SMR000022790, como la 4,4'-trimetilendipiperidina, para procesos químicos más ecológicos . Comprender su reactividad e influencia en los resultados de las reacciones puede contribuir a prácticas de química sostenible.

- Si bien no está directamente relacionado con SMR000022790, el desarrollo exitoso del sumergible tripulado de aguas profundas Fendouzhe (Striver) ha mejorado las capacidades de China en equipos técnicos e innovación independiente para el buceo profundo . Esto destaca el impacto más amplio de la investigación científica.

Tratamiento de la Leucemia

Efectos del Sistema Nervioso Central (SNC)

Desarrollo de Medicamentos

Cristalografía y Determinación Estructural

Química Verde e Influencia del Solvente

Innovación Independiente en la Exploración de Aguas Profundas

Mecanismo De Acción

Target of Action

The primary target of N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the innate immune system’s pathogen-recognition pathways .

Mode of Action

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide inhibits the nucleic acid-sensing TLR7/8 pathway activating IRF5 by disrupting the SLC15A4-TASL adapter module . The compound binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .

Biochemical Pathways

The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .

Result of Action

The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway .

Propiedades

IUPAC Name |

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O3/c1-3-4-5-13-27-22(29)19-8-7-18(16-20(19)25-23(27)30)21(28)24-11-6-12-26-14-9-17(2)10-15-26/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPXWGDEYNJJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCC(CC3)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B2515489.png)

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B2515490.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![6-methyl-3-(4-methylphenyl)-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515497.png)

![1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide](/img/structure/B2515501.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)